molecular formula C12H14N2O2 B8696596 Ethyl 2-(5-amino-1H-indol-1-yl)acetate

Ethyl 2-(5-amino-1H-indol-1-yl)acetate

Cat. No.: B8696596
M. Wt: 218.25 g/mol
InChI Key: FWOUVCXOJRQVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-amino-1H-indol-1-yl)acetate is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance. This particular compound features an indole core substituted with an amino group at the 5-position and an acetic acid ethyl ester moiety at the 1-position. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-1H-indol-1-yl)acetate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction. For example, nitration of the indole core can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.

    Attachment of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be introduced through esterification. This involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position. Reagents such as halogens (chlorine, bromine) can be used under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the compound, such as amines from nitro groups.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Ethyl 2-(5-amino-1H-indol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.

    Medicine: Research into its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties, is ongoing.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to mimic the structure of natural ligands, enabling it to bind to and modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    5-Bromoindole: A halogenated indole derivative used in various chemical syntheses.

    Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.

Uniqueness: Ethyl 2-(5-amino-1H-indol-1-yl)acetate is unique due to the presence of both an amino group and an acetic acid ethyl ester moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(5-aminoindol-1-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8,13H2,1H3

InChI Key

FWOUVCXOJRQVQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

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